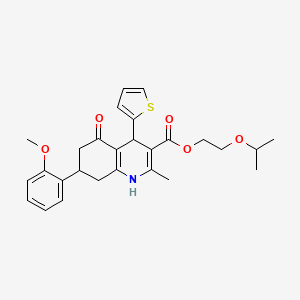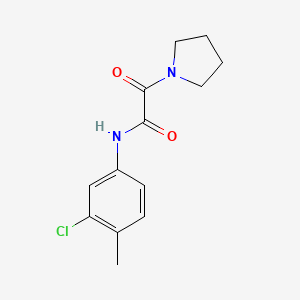![molecular formula C24H31N5O5 B3991228 2-(4-{2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL](/img/structure/B3991228.png)
2-(4-{2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL
Overview
Description
2-(4-{2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL involves multiple steps, starting with the preparation of key intermediates. One common approach is the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides using catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent quality and scalability. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH4 or NaBH4.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like halides, amines, or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-{2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-{2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. It has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of amphetamines . This interaction affects neurotransmitter levels in the brain, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects.
1-(2-Methoxyphenyl)piperazine: Known for its use in receptor binding studies and as a potential therapeutic agent.
Uniqueness
2-(4-{2-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL stands out due to its unique structural features, which confer distinct pharmacological properties
Properties
IUPAC Name |
[2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrophenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O5/c1-34-21-5-2-19(3-6-21)26-12-14-28(15-13-26)24(31)22-18-20(29(32)33)4-7-23(22)27-10-8-25(9-11-27)16-17-30/h2-7,18,30H,8-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKHTUJSBICZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride](/img/structure/B3991148.png)
![5-[4-(diethylamino)benzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3991154.png)

![4-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOYL]MORPHOLINE](/img/structure/B3991168.png)
![N-[3-(1-azepanylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3991174.png)
![6-(6-methyl-4-oxochromen-2-yl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B3991177.png)

![17-(5-chloro-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3991194.png)

![1-(4-Bromo-2,6-difluorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride](/img/structure/B3991207.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol;dihydrochloride](/img/structure/B3991215.png)
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-methoxyphenyl acetate](/img/structure/B3991235.png)
![2-[2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B3991243.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B3991249.png)
